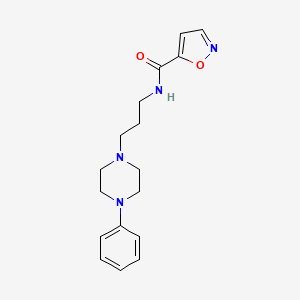
N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide” is a chemical compound. It has been mentioned in the context of synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been conducted in several studies. For example, docking studies were performed for a tested compound to understand its mechanism of action as an anti-microbial and anti-fungal agent .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, unusual fragmentation involving the loss of 11 u has been observed in electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. It’s structurally related to molecules that have shown significant antibacterial and antifungal activities. The inclusion of a piperazine moiety, as seen in this compound, can occasionally provide unexpected improvements in the bioactivity of the compounds .
Anti-inflammatory Activity
Research indicates that derivatives of this compound may possess anti-inflammatory properties. This is particularly relevant in the development of new medications for conditions characterized by inflammation .
Molecular Modeling
The compound’s structure allows it to be used in molecular modeling studies to predict interactions with various biological targets. This is crucial in the drug discovery process, where understanding the interaction at the molecular level can lead to the design of more effective drugs .
Anticancer Research
Compounds with similar structures have been isolated from various plant sources and investigated for their potential therapeutic applications, including anticancer activities. The phenylpiperazine moiety is a common feature in many compounds with reported anticancer properties .
AntiHIV Research
The structural features of this compound are similar to those found in other molecules that have been evaluated for their potential as antiHIV agents. This suggests that it could be a candidate for further research in the fight against HIV .
Anticoagulant Properties
Derivatives of phenylpiperazine have been reported to exhibit anticoagulant activities. This implies that the compound could be explored for its potential to prevent blood clots .
Antioxidant and Anti-inflammatory Activity
The compound’s structural analogs have shown antioxidant and anti-inflammatory activity, which is beneficial in treating oxidative stress-related diseases and conditions involving chronic inflammation .
Antipsychotic and Antimalarial Agents
Phenylpiperazine derivatives have also been reported as potent antipsychotic and antimalarial agents. This suggests that the compound could be investigated for its efficacy in these areas as well .
Mécanisme D'action
Target of Action
The primary target of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, and is also involved in the control of vascular smooth muscle contraction .
Mode of Action
This compound acts as an antagonist at the 5-HT2A receptor Instead, they block the receptor and prevent it from binding to its natural ligand, in this case, serotonin . This results in a decrease in the physiological response to serotonin.
Biochemical Pathways
The antagonistic action on the 5-HT2A receptor affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, anxiety, and sensory perception. By blocking the 5-HT2A receptor, this compound can modulate these processes .
Pharmacokinetics
Similar compounds with a phenylpiperazine structure are known to have good gastrointestinal absorption and can cross the blood-brain barrier . These properties suggest that N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide may also have good bioavailability.
Result of Action
The antagonistic action of this compound on the 5-HT2A receptor can lead to a decrease in platelet aggregation, making it a potential antiplatelet agent . Additionally, it may have potential therapeutic effects in conditions associated with 5-HT2A receptor overactivity, such as mood disorders and anxiety .
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(16-7-9-19-23-16)18-8-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-7,9H,4,8,10-14H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOAKQRKEVSXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2940706.png)
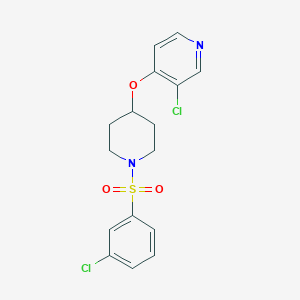
![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)
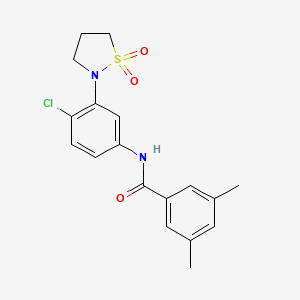
![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)

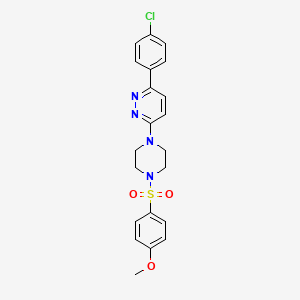
![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide](/img/structure/B2940723.png)
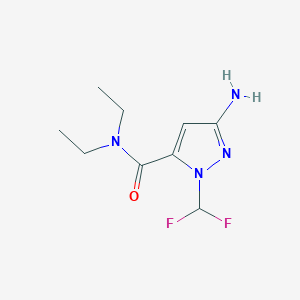
methanone](/img/structure/B2940727.png)
![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)